
2-(Anilinomethyl)-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as spectroscopy and chromatography can be used .科学的研究の応用
Atmospheric Reactivity and Environmental Impact
Methoxyphenols, such as 2-(Anilinomethyl)-6-methoxyphenol, are primarily emitted from lignin pyrolysis and are used as potential tracers for biomass burning, especially wood burning. The atmospheric reactivity of these compounds has garnered significant attention due to their gas-phase, particle-phase, and aqueous-phase reactions, along with their contribution to secondary organic aerosol (SOA) formation. The primary degradation pathways involve reactions with OH and NO3 radicals, and these pathways also have notable SOA formation potentials. The reaction mechanisms and the atmospheric aging of these compounds, as well as their ecotoxicity, are vital areas of study, indicating the importance of 2-(Anilinomethyl)-6-methoxyphenol in atmospheric chemistry and environmental science (Liu, Chen, & Chen, 2022).
Role in Lignin Acidolysis
The compound plays a significant role in the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds. The mechanism of acidolysis of similar methoxyphenol compounds suggests that the presence of certain groups significantly affects the reaction pathway, highlighting the importance of studying such compounds to understand lignin degradation and potential applications in bio-refining and material science (Yokoyama, 2015).
Pharmacological and Biological Activities
While 2-(Anilinomethyl)-6-methoxyphenol itself wasn't directly studied in pharmacological contexts, related compounds, particularly other methoxyphenols, demonstrate a wide range of pharmacological properties. These include anticancer, anti-inflammatory, and antimicrobial activities. For instance, eugenol (4-allyl-2-methoxyphenol) is widely recognized for its antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. Such findings suggest that the pharmacological properties of 2-(Anilinomethyl)-6-methoxyphenol and its derivatives could be significant and warrant further investigation (Zari, Zari, & Hakeem, 2021).
Implications in Food and Nutrition
Polyphenols, including methoxyphenols, are recognized for their numerous biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These compounds are of significant interest due to their promising applications in the medical, cosmetics, dietary supplement, and food industries. The interaction of polyphenols with microbiomes, their metabolism, and health beneficial effects are crucial areas of study, indicating the potential of 2-(Anilinomethyl)-6-methoxyphenol in contributing to disease prevention and as a strategic element in future food and nutrition to improve health (Rajha et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(anilinomethyl)-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSNCGKEOMQYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Anilinomethyl)-6-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

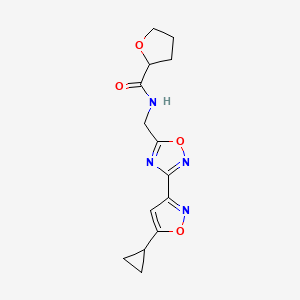
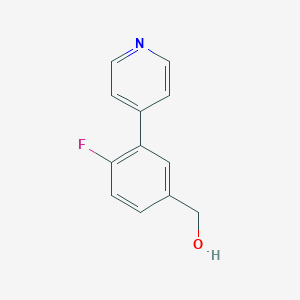

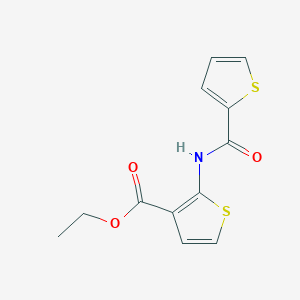
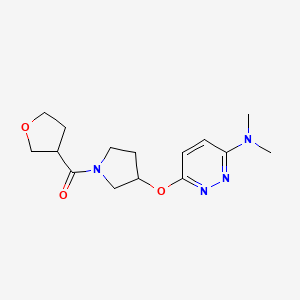
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one](/img/structure/B2553681.png)
![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2553683.png)
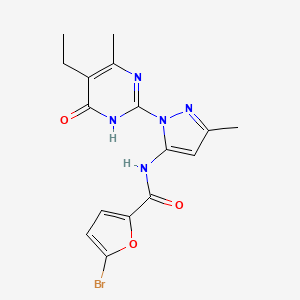
![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2553687.png)
![3a,6a-Dimethyl-5-prop-2-enoyl-4,6-dihydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2553688.png)
![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)
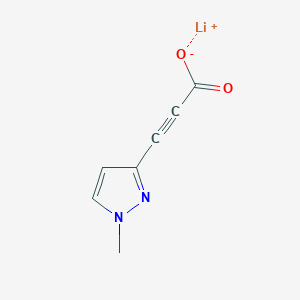
![Cyclopentyl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2553694.png)